An In-depth Technical Guide to Pyrimidine-2-carboximidamide: Structure, Properties, and Synthetic Protocols
An In-depth Technical Guide to Pyrimidine-2-carboximidamide: Structure, Properties, and Synthetic Protocols
Executive Summary: Pyrimidine-2-carboximidamide, a key heterocyclic compound, stands as a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of pyrimidine, a fundamental building block of nucleic acids, this compound and its analogs possess a wide spectrum of biological activities. Its structural features, particularly the reactive carboximidamide (amidine) group appended to the electron-deficient pyrimidine ring, make it a versatile pharmacophore and a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its established role in the development of novel therapeutics, with a focus on its application as an inhibitor for the Receptor for Advanced Glycation End products (RAGE).
Molecular Structure and Isomerism
Chemical Identity
Pyrimidine-2-carboximidamide is systematically named according to IUPAC nomenclature. It consists of a pyrimidine ring substituted at the C2 position with a carboximidamide group.
| Identifier | Value | Source |
| IUPAC Name | pyrimidine-2-carboximidamide | [1] |
| Synonyms | Pyrimidine-2-carboxamidine, 2-Amidinopyrimidine | [1] |
| CAS Number | 45695-56-5 | [1] |
| Molecular Formula | C₅H₆N₄ | [1] |
| SMILES | C1=CN=C(N=C1)C(=N)N | [1] |
| InChI | InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | [1] |
| InChIKey | SZSKAHAHBFDQKN-UHFFFAOYSA-N | [1] |
Structural Elucidation
Tautomerism
The carboximidamide group can exhibit tautomerism, existing in equilibrium between the amino and imino forms. While spectroscopic studies on N-substituted 2-pyrimidinamines suggest the amino tautomer is generally more stable, the specific equilibrium for Pyrimidine-2-carboximidamide in different solvent environments warrants careful consideration during experimental design.[3]
Caption: Workflow for the synthesis of Pyrimidine-2-carboximidamide.
Detailed Experimental Protocol
Causality: The use of anhydrous reagents is critical. Water will readily hydrolyze the nitrile to a carboxamide or the imidate intermediate to an ester, significantly reducing the yield of the desired amidine. [4]Low temperatures are maintained to prevent the thermodynamically unstable Pinner salt from rearranging. [5] Step 1: Formation of Ethyl pyrimidine-2-carboximidate hydrochloride (Pinner Salt)
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Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.
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Reagents: Add 2-cyanopyrimidine (1.0 equiv.) and anhydrous ethanol (5.0-10.0 equiv.) to the flask.
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Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.
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Isolation: Seal the flask and store it in a refrigerator (approx. 4°C) for 24-48 hours to allow for complete precipitation. Collect the solid product by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to Pyrimidine-2-carboximidamide Hydrochloride
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Setup: Suspend the dried Pinner salt from Step 1 in anhydrous ethanol in a sealed pressure tube.
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Reaction: Cool the suspension to -10°C. Add a solution of anhydrous ammonia in ethanol (approx. 2.0-3.0 equiv.).
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Incubation: Seal the tube and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture and filter to remove the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
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Purification: The crude Pyrimidine-2-carboximidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
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Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Spectroscopic and Analytical Profile
Disclaimer: Experimental spectra for Pyrimidine-2-carboximidamide are not widely published. The following analyses are predictive, based on characteristic values for the pyrimidine ring and the carboximidamide functional group derived from analogous structures. [6][7][8][9][10][11]
Proton NMR (¹H NMR) Spectroscopy (Predicted)
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Pyrimidine Ring Protons: The pyrimidine ring protons are expected to appear in the aromatic region (δ 7.0-9.5 ppm). The proton at C5 (H5) will likely be a triplet, coupled to the protons at C4 and C6. The two equivalent protons at C4 and C6 (H4, H6) should appear as a doublet. Due to the electron-withdrawing nature of the ring nitrogens, these signals will be downfield, with the H4/H6 protons typically appearing further downfield than H5.
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Amidine Protons (-C(=NH)NH₂): The protons on the amidine group are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. They are expected in the range of δ 5.0-8.0 ppm.
Carbon-13 NMR (¹³C NMR) Spectroscopy (Predicted)
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Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 120-160 ppm). The C2 carbon, attached to the carboximidamide group, will be significantly downfield. The C4/C6 carbons will be equivalent and appear downfield due to the adjacent nitrogen atoms, while the C5 carbon will be the most upfield of the ring carbons.
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Amidine Carbon (-C(=NH)NH₂): The amidine carbon is expected to appear around δ 160-170 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
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N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and imine groups. [10]* C=N Stretching: A strong absorption peak around 1630-1680 cm⁻¹ is characteristic of the C=N double bond stretch of the amidine group and the pyrimidine ring. [11]* C-N Stretching: Vibrations for C-N single bonds will appear in the 1200-1350 cm⁻¹ region. [10]* Ring Vibrations: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring will be observed in the 1400-1600 cm⁻¹ range. [10]
Mass Spectrometry (MS) (Predicted Fragmentation)
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Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 122.
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Fragmentation: Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the substituent and characteristic fragmentation of the heterocyclic ring. [7][12]A key fragmentation would be the loss of the amidine group or parts of it (e.g., loss of NH₂, HCN). The stable pyrimidine ring may also undergo retro-Diels-Alder type fragmentation.
Applications in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. [13]Pyrimidine-2-carboxamide and its derivatives have been specifically investigated for their therapeutic potential.
Mechanism of Action: RAGE Inhibition
Analogs of Pyrimidine-2-carboxamide have been identified as inhibitors of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multi-ligand receptor implicated in the pathogenesis of various inflammatory diseases, diabetic complications, and neurodegenerative disorders. By binding to RAGE, these inhibitors can block the downstream signaling pathways that promote inflammation and cellular damage.
Caption: Pyrimidine analogs block inflammatory ligand binding to RAGE.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Pyrimidine-2-carboximidamide is not readily available, data from related compounds like Pyridine-2-carboximidamide hydrochloride and Pyrimidine-2-carboxylic acid provide essential safety guidance. [6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. [6]* Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6][7]* First Aid:
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [7] * Skin Contact: Wash off with soap and plenty of water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [6] * Ingestion: Rinse mouth with water. Do not induce vomiting. [6]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from moisture. [7]
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References
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Journal of Chemical Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
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